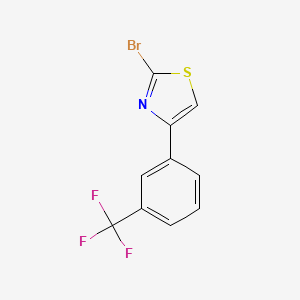

2-Bromo-4-(3-(trifluoromethyl)phenyl)thiazole

描述

属性

IUPAC Name |

2-bromo-4-[3-(trifluoromethyl)phenyl]-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrF3NS/c11-9-15-8(5-16-9)6-2-1-3-7(4-6)10(12,13)14/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPNCKZXQPZPKPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C2=CSC(=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrF3NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50677302 | |

| Record name | 2-Bromo-4-[3-(trifluoromethyl)phenyl]-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50677302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887625-72-1 | |

| Record name | 2-Bromo-4-[3-(trifluoromethyl)phenyl]-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50677302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(3-(trifluoromethyl)phenyl)thiazole typically involves the reaction of 3-(trifluoromethyl)phenylthiourea with bromine in the presence of a base. The reaction proceeds through the formation of an intermediate, which subsequently cyclizes to form the thiazole ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

化学反应分析

Types of Reactions

2-Bromo-4-(3-(trifluoromethyl)phenyl)thiazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.

Oxidation and Reduction: The thiazole ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of dihydrothiazoles.

Cycloaddition Reactions: The compound can participate in cycloaddition reactions, forming larger heterocyclic systems.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: Amines, thiols, and alcohols.

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions include substituted thiazoles, sulfoxides, sulfones, and various heterocyclic compounds, depending on the specific reaction conditions and reagents used .

科学研究应用

Medicinal Chemistry

Antimicrobial and Antifungal Activities

Research indicates that thiazole derivatives, including 2-Bromo-4-(3-(trifluoromethyl)phenyl)thiazole, exhibit significant antimicrobial properties. Studies have demonstrated its effectiveness against various pathogens such as Gram-positive bacteria (e.g., Enterococcus faecalis) and Gram-negative bacteria (e.g., Pseudomonas aeruginosa, Klebsiella pneumoniae) as well as fungi like Candida albicans .

Biological Activities

Thiazole derivatives are known for a range of biological activities including:

- Antihypertensive

- Anti-inflammatory

- Anticancer

- Antiviral (anti-HIV)

These activities are attributed to their ability to interact with various biological targets, including enzymes and receptors, influencing multiple biochemical pathways .

Agrochemical Applications

The compound can be utilized in the synthesis of trifluoromethylpyridines, which serve as key structural motifs in agrochemical products. Notably, over 20 new trifluoromethylpyridine-containing agrochemicals have been developed that demonstrate enhanced efficacy in pest control .

Case Study 1: Anticancer Activity

In a study by Zhang et al. (2018), various phenylthiazole derivatives were synthesized and evaluated for anti-proliferative activity against cancer cell lines such as HT29 and A549. Derivatives exhibited IC50 values indicating significant growth inhibition, suggesting potential for developing anticancer agents from thiazole scaffolds .

Case Study 2: Antimicrobial Efficacy

A series of newly synthesized thiazoles were tested against multiple bacterial strains. One derivative showed comparable efficacy to standard antibiotics like chloramphenicol against Staphylococcus aureus, highlighting the potential of thiazoles in treating resistant infections .

Comparative Analysis of Thiazole Derivatives

The following table summarizes key thiazole derivatives compared to this compound:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| This compound | Thiazole ring with trifluoromethyl group | Antimicrobial, anticancer | Enhanced lipophilicity due to trifluoromethyl group |

| 2-Bromo-4-phenylthiazole | Thiazole ring with phenyl substitution | Antibacterial | Lacks trifluoromethyl group |

| Ethyl 2-bromo-4-thiazolecarboxylate | Carboxylate functional group | Anticancer | Influences solubility and reactivity |

作用机制

The mechanism of action of 2-Bromo-4-(3-(trifluoromethyl)phenyl)thiazole involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The thiazole ring can interact with active sites of enzymes, inhibiting their activity or modulating their function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .

相似化合物的比较

Chemical Identity :

- CAS Number : 887625-72-1 (also listed as 886367-52-8 for a positional isomer) .

- Molecular Formula : C₁₀H₅BrF₃NS.

- Molecular Weight : 308.12 g/mol .

- Structure: Comprises a thiazole core with a bromine atom at position 2 and a 3-(trifluoromethyl)phenyl group at position 3.

Physical Properties :

- Storage : Requires inert atmosphere and refrigeration (2–8°C) .

- Hazards : Classified under GHS warnings H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation) .

Table 1: Structural and Functional Comparison of Brominated Thiazoles

Key Comparison Points:

Substituent Position Effects :

- Bromine Position : Bromine at thiazole-2 (target compound) vs. thiazole-4 or 5 (other analogs) influences reactivity. For example, thiazole-2 bromine is more accessible for nucleophilic substitution, enhancing utility in medicinal chemistry .

- Trifluoromethyl Position : The 3-CF₃ group on the phenyl ring (target) vs. 4-CF₃ (CAS 886367-52-8) alters dipole moments and binding interactions. The 3-CF₃ configuration may optimize hydrophobic interactions in protein pockets .

Fluorine at phenyl-2 (CAS 1159815-08-3) introduces steric hindrance near the thiazole ring, which could limit binding to planar active sites .

Isostructural chloro/bromo comparisons () indicate bromine’s larger atomic radius improves van der Waals interactions in target binding, though at the cost of increased molecular weight .

Synthetic Accessibility :

- The target compound’s synthesis likely parallels methods for analogs, such as coupling brominated thiazole intermediates with substituted aryl boronic acids under Suzuki conditions .

- Yields and purity depend on substituent positions; for example, steric bulk from –CF₃ may necessitate optimized catalysts or temperatures .

生物活性

2-Bromo-4-(3-(trifluoromethyl)phenyl)thiazole is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Thiazole compounds are known for their ability to interact with various biological targets, making them valuable in drug discovery. This article explores the biological activity of this compound, focusing on its antibacterial, antifungal, anti-inflammatory, and anticancer properties, supported by relevant data and case studies.

Chemical Structure and Properties

The compound has the following structural formula:

- Molecular Formula : C10H5BrF3NS

- Molecular Weight : Approximately 292.12 g/mol

The presence of the trifluoromethyl group enhances its lipophilicity, potentially improving membrane permeability and bioavailability, which are critical factors in pharmacological applications.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various pathogens. The compound exhibits significant activity against both Gram-positive and Gram-negative bacteria as well as fungi.

Table 1: Antimicrobial Activity of this compound

| Organism Type | Organism Name | Activity Detected |

|---|---|---|

| Gram-positive Bacteria | Enterococcus faecalis | Yes |

| Gram-negative Bacteria | Pseudomonas aeruginosa | Yes |

| Gram-negative Bacteria | Klebsiella pneumoniae | Yes |

| Gram-negative Bacteria | Escherichia coli | Yes |

| Fungi | Candida albicans | Yes |

| Fungi | Candida glabrata | Yes |

| Fungi | Candida krusei | Yes |

The antimicrobial activity was assessed using the broth microdilution method, indicating that this compound could be a potential candidate for developing new antimicrobial agents .

Anti-inflammatory and Anticancer Properties

Research has shown that thiazole derivatives can modulate inflammatory responses and exhibit anticancer properties. This compound has been implicated in these activities through various mechanisms.

- Anti-inflammatory Activity : The compound may inhibit key inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.

- Anticancer Activity : Studies have demonstrated that this thiazole derivative can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), and HCT116 (colon cancer). The IC50 values for these cell lines were found to be comparable to standard chemotherapeutic agents .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC50 Value (µM) | Reference Compound |

|---|---|---|

| MCF-7 | 15.63 | Tamoxifen (IC50 = 10.38) |

| HepG2 | 20.00 | Doxorubicin |

| HCT116 | 18.00 | Standard Chemotherapy |

The biological activities of this compound can be attributed to its interactions with various biological targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, contributing to its anticancer effects.

- Receptor Modulation : It can modulate receptor signaling pathways, influencing cellular responses related to inflammation and cancer progression.

Case Studies

In a series of studies examining the structure-activity relationship (SAR), it was found that modifications to the thiazole ring and substituents significantly affected the biological activity of derivatives. For instance, compounds with halogen substitutions showed enhanced cytotoxic effects against specific cancer cell lines .

常见问题

Q. What are the standard synthetic routes for preparing 2-bromo-4-(3-(trifluoromethyl)phenyl)thiazole?

The compound is typically synthesized via bromination of a 2-amino-thiazole precursor. For example, a modified Sandmeyer reaction can be employed:

- React 2-amino-4-(3-(trifluoromethyl)phenyl)thiazole with n-butyl nitrite and CuBr in acetonitrile at 333 K for 15 minutes .

- Purify the crude product via silica gel chromatography (heptane:ethyl acetate = 70:3) and crystallize from hexane for single-crystal X-ray analysis .

- Yield optimization (~53%) is achieved by controlling reaction temperature and stoichiometry of CuBr (1.6 equiv relative to the amine precursor) .

Q. How is the structural identity of this compound confirmed experimentally?

A combination of spectroscopic and crystallographic methods is used:

- 1H NMR : Characteristic aromatic proton signals (e.g., δ 7.40–8.16 ppm for phenyl and thiazole protons) and absence of amine protons confirm bromination .

- X-ray crystallography : Single-crystal analysis reveals bond lengths (e.g., C-Br = 1.89 Å) and dihedral angles (e.g., 7.45° between thiazole and phenyl rings). SHELX software refines the structure with R-factors < 0.03 .

- Elemental analysis : Matches calculated values (e.g., C: 45.02%, H: 2.52%) to verify purity .

Q. What are the key physicochemical properties of this compound relevant to reactivity studies?

- Solubility : Moderately soluble in polar aprotic solvents (DMSO, DMF) but poorly in water.

- Thermal stability : Melting point ~327–328 K, as determined by differential scanning calorimetry (DSC) .

- Electronic effects : The electron-withdrawing trifluoromethyl and bromine groups enhance electrophilic substitution at the thiazole ring’s 5-position .

Advanced Research Questions

Q. How can regioselectivity challenges during bromination be addressed?

Competing bromination at the phenyl ring versus the thiazole can occur. To favor 2-bromothiazole formation:

- Use CuBr as a soft acid catalyst to coordinate with the thiazole’s sulfur atom, directing bromination to the 2-position .

- Monitor reaction progress via TLC and quench before side reactions dominate.

- Computational modeling (DFT) predicts favorable transition states for bromine addition to the thiazole’s electron-deficient 2-position .

Q. How to resolve contradictions between spectroscopic and crystallographic data?

Discrepancies may arise from dynamic effects (e.g., solvent-induced conformational changes in NMR vs. static X-ray structures):

- Case study : A twisted phenyl-thiazole dihedral angle (7.45° in X-ray) may not resolve in NMR due to rapid rotation. Use variable-temperature NMR to detect restricted rotation .

- Validate crystallographic data with Hirshfeld surface analysis to confirm intermolecular interactions (e.g., π-π stacking at 3.815 Å) .

Q. What methodologies are recommended for evaluating biological activity in this compound class?

While direct data on this compound is limited, analogous thiazoles are tested via:

- Antimicrobial assays : Broth microdilution (MIC determination) against S. aureus or E. coli .

- Enzyme inhibition : Molecular docking (AutoDock Vina) to predict binding to targets like mGluR5 or epothilone analogs .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa), with IC50 values compared to reference drugs .

Q. How can computational tools aid in optimizing synthetic pathways?

- Retrosynthetic analysis : Software like Synthia proposes routes using commercially available precursors (e.g., 3-(trifluoromethyl)phenylboronic acid for Suzuki coupling) .

- Reaction kinetics : DFT calculations (Gaussian 16) model activation energies to compare bromination pathways (radical vs. ionic mechanisms) .

- Solvent selection : COSMO-RS predicts solubility parameters to minimize byproduct formation during crystallization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。